molecular formula C27H27NO6 B12698240 2,2',2''-Nitrilotriethyl tribenzoate CAS No. 47750-79-8

2,2',2''-Nitrilotriethyl tribenzoate

Cat. No.: B12698240
CAS No.: 47750-79-8
M. Wt: 461.5 g/mol
InChI Key: OAXKCKGNLUUHEF-UHFFFAOYSA-N
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Description

2,2’,2’'-Nitrilotriethyl tribenzoate: is an organic compound with the molecular formula C27H27NO6 It is a derivative of nitrilotriacetic acid, where the carboxyl groups are esterified with benzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’'-Nitrilotriethyl tribenzoate typically involves the esterification of nitrilotriacetic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of 2,2’,2’'-Nitrilotriethyl tribenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,2’,2’'-Nitrilotriethyl tribenzoate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Benzyl carboxylic acids.

    Reduction: Benzyl alcohols.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

Chemistry: 2,2’,2’'-Nitrilotriethyl tribenzoate is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology: In biological research, this compound is investigated for its ability to chelate metal ions, which can be useful in studying metal ion transport and storage in biological systems.

Medicine: The chelating properties of 2,2’,2’'-Nitrilotriethyl tribenzoate make it a candidate for developing metal ion-based therapies, such as treatments for metal ion poisoning or as contrast agents in medical imaging.

Industry: In industrial applications, this compound is used as a stabilizer in the formulation of polymers and as an additive in lubricants to enhance their performance.

Mechanism of Action

The mechanism of action of 2,2’,2’'-Nitrilotriethyl tribenzoate primarily involves its ability to chelate metal ions. The nitrogen and oxygen atoms in the molecule can coordinate with metal ions, forming stable complexes. These complexes can influence various biochemical pathways, depending on the metal ion involved and the biological context.

Comparison with Similar Compounds

    Nitrilotriacetic acid: The parent compound of 2,2’,2’'-Nitrilotriethyl tribenzoate, known for its chelating properties.

    Ethylenediaminetetraacetic acid: Another well-known chelating agent with a broader range of applications.

    Diethylenetriaminepentaacetic acid: A chelating agent with higher affinity for metal ions compared to nitrilotriacetic acid.

Uniqueness: 2,2’,2’'-Nitrilotriethyl tribenzoate is unique due to its esterified benzyl groups, which enhance its lipophilicity and potentially improve its ability to penetrate biological membranes

Properties

CAS No.

47750-79-8

Molecular Formula

C27H27NO6

Molecular Weight

461.5 g/mol

IUPAC Name

2-[bis(2-benzoyloxyethyl)amino]ethyl benzoate

InChI

InChI=1S/C27H27NO6/c29-25(22-10-4-1-5-11-22)32-19-16-28(17-20-33-26(30)23-12-6-2-7-13-23)18-21-34-27(31)24-14-8-3-9-15-24/h1-15H,16-21H2

InChI Key

OAXKCKGNLUUHEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCN(CCOC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3

Origin of Product

United States

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